molecular formula C20H20N4O2 B5901602 N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide

N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide

Cat. No. B5901602
M. Wt: 348.4 g/mol
InChI Key: XCZIXIGCRNXCEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide, commonly referred to as NBI-98854, is a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2). It is a small molecule drug that has been developed for the treatment of various neurological disorders, including tardive dyskinesia, Huntington's disease, and Tourette's syndrome.

Mechanism of Action

NBI-98854 works by selectively inhibiting the N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide, a protein that is responsible for the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine, into synaptic vesicles. By inhibiting N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide, NBI-98854 reduces the release of these neurotransmitters, which can help to alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of NBI-98854 are primarily related to its ability to modulate the release of monoamine neurotransmitters. By reducing the release of dopamine, NBI-98854 can help to reduce the involuntary movements associated with tardive dyskinesia. It may also have neuroprotective effects in conditions such as Huntington's disease, where the loss of dopamine neurons is a key feature of the disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of NBI-98854 for lab experiments is its selectivity for N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide. This allows researchers to study the specific effects of inhibiting this protein, without affecting other neurotransmitter systems. However, one limitation of NBI-98854 is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on NBI-98854. One area of interest is the development of more potent and selective N-[2-(1H-imidazol-1-yl)benzyl]-3-(propionylamino)benzamide inhibitors, which could have even greater therapeutic potential. Another area of focus is the investigation of NBI-98854's effects on other neurotransmitter systems, which could lead to new insights into the pathophysiology of neurological disorders. Additionally, the use of NBI-98854 in combination with other drugs may be explored as a potential treatment strategy.

Synthesis Methods

The synthesis of NBI-98854 involves several steps, including the condensation of 2-(1H-imidazol-1-yl)benzaldehyde with 3-(propionylamino)benzoic acid, followed by reduction and acylation to obtain the final product. The synthesis has been optimized to produce high yields of pure NBI-98854, which is essential for its use in scientific research.

Scientific Research Applications

NBI-98854 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to be effective in reducing the involuntary movements associated with tardive dyskinesia, a condition that is caused by long-term use of antipsychotic medications. NBI-98854 has also shown promise in preclinical studies for the treatment of Huntington's disease and Tourette's syndrome.

properties

IUPAC Name

N-[(2-imidazol-1-ylphenyl)methyl]-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-2-19(25)23-17-8-5-7-15(12-17)20(26)22-13-16-6-3-4-9-18(16)24-11-10-21-14-24/h3-12,14H,2,13H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZIXIGCRNXCEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.